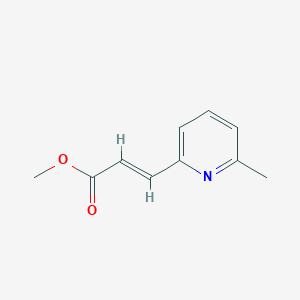

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester

Description

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester (CAS: Not explicitly provided; referred to as (2E)-isomer in ) is an α,β-unsaturated ester with a 6-methyl-2-pyridinyl substituent at the β-position. Its molecular formula is C₁₀H₁₁NO₂, and its molecular weight is 177.20 g/mol. The compound features a pyridine ring substituted with a methyl group at the 6-position, conferring both aromaticity and electron-withdrawing effects due to the nitrogen atom in the heterocycle.

Properties

IUPAC Name |

methyl (E)-3-(6-methylpyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-9(11-8)6-7-10(12)13-2/h3-7H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVJXIHGQMDCR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester, commonly referred to as methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.20 g/mol. The structure features a pyridine ring substituted with a methyl group and an acrylate moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | Methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate |

| CAS Number | 853179-80-3 |

Synthesis

The synthesis of methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methyl acrylate under basic conditions. This method allows for the formation of the desired ester with good yields and purity.

Biological Activity

Research indicates that compounds containing the pyridine moiety exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate demonstrated significant inhibition of cell proliferation in several cancer types. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays across different cell lines.

Table 2: IC50 Values for Methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| MCF-7 (Breast) | 12.8 |

| PC3 (Prostate) | 10.5 |

The mechanism by which methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to modulate key signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Colon Cancer : A recent study highlighted the compound's ability to inhibit the growth of colon cancer cells by inducing apoptosis through caspase activation.

"Methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate effectively reduced colon cancer cell viability by triggering apoptotic pathways" .

-

Antimicrobial Activity : Another investigation assessed the antimicrobial properties against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

"The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL" .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to other 2-propenoic acid esters with aromatic or heteroaromatic substituents (Table 1). Key distinctions include:

- Pyridinyl vs. Phenyl Substituents: Methyl 4-hydroxycinnamate (C₁₀H₁₀O₃; MW 178.19): Contains a 4-hydroxyphenyl group, which is electron-donating due to the hydroxyl moiety. This enhances resonance stabilization and solubility in polar solvents (e.g., ethanol) compared to the pyridinyl derivative. It is used in UV-protective coatings and cosmetics . Methyl ferulate (C₁₁H₁₂O₄; MW 208.21): Features a 4-hydroxy-3-methoxyphenyl group, combining electron-donating (OH) and steric (OCH₃) effects. Exhibits antioxidant and antitumor activity, as seen in ferulic acid derivatives . 3-(3,4-Dimethoxyphenyl)-2-propenoic acid methyl ester (C₁₂H₁₄O₄; MW 222.24): The dimethoxy groups increase electron density, making it less reactive in electrophilic substitutions than the pyridinyl analog. Used in polymer synthesis .

- Heteroaromatic vs. This compound is heavier and less polar than the pyridinyl derivative, with applications in organic intermediates .

Physicochemical Properties

- Solubility : The pyridinyl derivative is expected to exhibit moderate solubility in organic solvents (e.g., dichloromethane or THF) due to its aromatic heterocycle, whereas hydroxylated analogs like methyl 4-hydroxycinnamate show higher polarity and solubility in alcohols .

- Thermal Stability : Pyridine’s electron-withdrawing nature may reduce thermal stability compared to methoxy-substituted esters, which benefit from resonance stabilization .

Table 1. Comparative Analysis of 2-Propenoic Acid Esters

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Overview:

A common and efficient synthetic route to this compound involves the Knoevenagel condensation of methyl 6-methyl-2-pyridinecarboxylate with an appropriate aldehyde or α,β-unsaturated precursor under basic conditions. This method introduces the propenoic acid methyl ester moiety at the 3-position of the pyridine ring, typically yielding the (E)-configured double bond.

- Starting materials: methyl 6-methyl-2-pyridinecarboxylate and an aldehyde such as formaldehyde or acetaldehyde derivative.

- Catalyst: Organic bases like piperidine or sodium ethoxide.

- Solvent: Ethanol or tetrahydrofuran (THF) under reflux conditions (60–80°C).

- Reaction time: Several hours until completion, monitored by TLC or HPLC.

- Work-up: Acidification followed by extraction with organic solvents, drying, and purification by recrystallization or chromatography.

Key Reaction Parameters and Optimization:

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Base catalyst | Piperidine, sodium ethoxide | Influences reaction rate and selectivity |

| Temperature | 60–80 °C | Higher temps increase rate but may cause side reactions |

| Solvent | Ethanol, THF | Solvent polarity affects solubility and reaction kinetics |

| Stoichiometry | Slight excess of aldehyde | Drives reaction to completion |

| Purification | Recrystallization from ethanol | Enhances purity by removing side products |

- The (E)-configuration of the propenoic acid moiety is confirmed by ^1H NMR coupling constants (J = 12–16 Hz) for the vinylic protons, consistent with trans-olefin geometry.

- IR spectroscopy shows characteristic ester carbonyl stretching (~1700 cm⁻¹) and pyridine ring C=N vibrations (~1600 cm⁻¹).

- Single-crystal X-ray diffraction, when performed, unambiguously confirms the molecular geometry and substitution pattern.

Research Data Summary:

| Parameter | Details |

|---|---|

| Catalyst loading | 0.25–0.33 mol% Pd compound |

| Alcohol equivalents | 3–30 equivalents of C1-C4 alkanol |

| Solvent | Benzene, toluene, xylene |

| Temperature | Moderate (50–100°C typical range) |

| Product ratio | High proportion of 3-substituted isomer |

This method is described as convenient and efficient for preparing lower alkyl 2-formyl-3-(6-methyl-3-pyridinyl)propionates, precursors to the methyl ester target compound.

Multi-Step Synthesis via 6-Methyl-2-Ethyl-3-Hydroxypyridine Intermediate

Overview:

A more complex synthetic route involves preparing 6-methyl-2-ethyl-3-hydroxypyridine as an intermediate, which can then be converted into the methyl ester derivative. This route uses solid acid-catalyzed reactions starting from 2-methylfuran and propionic anhydride, followed by ammonia treatment and purification steps.

- Acylation: Solid acid catalyst added to propionic anhydride, heated with slow addition of 2-methylfuran to produce 2-propionyl-5-methylfuran.

- Ring Expansion and Ammonia Treatment: Addition of ammonia water, ammonium chloride, and resin catalyst in an autoclave to convert to 6-methyl-2-ethyl-3-hydroxypyridine.

- Purification: Filtration, solvent removal under reduced pressure, recrystallization with isopropanol, decolorization with activated carbon, and vacuum drying.

- Use of solid superacid catalysts improves yields and reduces pollution.

- Addition of phase-transfer catalyst resin shortens reaction times and reduces by-products.

- Overall yield for the intermediate is improved compared to traditional multi-step chlorination and acylation routes.

| Step | Yield (%) | Notes |

|---|---|---|

| Chlorination (5-position) | 45 | Produces difficult-to-separate by-products |

| Acetylation with acetic anhydride | 67 | Moderate yield |

| Carbonyl reduction | 50 | Using metal reducing agents or Huang Minglong method |

| Hydrolysis under alkaline conditions | 66 | Final step to obtain hydroxypyridine |

This route is less direct but beneficial for producing intermediates for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Methyl 6-methyl-2-pyridinecarboxylate + aldehyde | Piperidine or sodium ethoxide, reflux in ethanol/THF | Simple, good stereoselectivity, well-studied | Requires multiple steps for precursor synthesis |

| Catalytic Hydrocarboxylation | 6-Methyl-3-vinylpyridine + CO + methanol | Pd catalyst, aromatic solvent, CO pressure | Direct ester formation, regioselective | Requires CO handling, Pd catalyst cost |

| Multi-step via 6-methyl-2-ethyl-3-hydroxypyridine | 2-Methylfuran + propionic anhydride + ammonia | Solid acid catalyst, phase-transfer resin | Improved yield, less pollution | Multi-step, complex purification |

| Transesterification (related) | Methyl nicotinate + bulky alcohol | Base catalyst, THF solvent, low temp | Versatile ester modification | Not direct synthesis of target compound |

Q & A

Basic: What synthetic strategies are effective for preparing 2-propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester?

Methodological Answer:

The compound can be synthesized via esterification of 3-(6-methyl-2-pyridinyl)acrylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions involving pyridine derivatives. For example, a Heck coupling between 6-methyl-2-bromopyridine and methyl acrylate may yield the target compound. Characterization should include NMR (¹H, ¹³C) to confirm ester formation and pyridinyl substitution .

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the pyridinyl ring (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 191 (calculated for C₁₁H₁₁NO₂) .

Advanced: How does the 6-methyl-2-pyridinyl substituent influence radical polymerization kinetics?

Methodological Answer:

The electron-withdrawing pyridinyl group increases the acrylate’s reactivity in radical polymerization by stabilizing the transition state. Kinetic studies (e.g., using DSC or dilatometry) should monitor propagation rates. Compare with non-pyridinyl acrylates (e.g., methyl methacrylate) to quantify substituent effects .

Advanced: What computational approaches model this compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge distribution. Use the SMILES string COC(=O)C=C(C1=NC(=CC=C1)C) to generate 3D structures for simulations. Compare with experimental UV-Vis spectra to validate computational results .

Basic: What solvents are compatible with this compound for organic synthesis?

Methodological Answer:

Polar aprotic solvents (DMSO, DMF) dissolve the compound effectively due to its ester and pyridinyl groups. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Solubility parameters (Hansen) can be estimated using group contribution methods .

Advanced: How to resolve conflicting NMR data on propenoic acid stereochemistry?

Methodological Answer:

Use 2D NMR (NOESY or ROESY) to detect spatial proximity between the pyridinyl group and ester protons. For ambiguous cases, synthesize stereoisomerically pure standards (e.g., via asymmetric catalysis) or employ computational NMR prediction tools .

Advanced: What thermodynamic factors govern its Diels-Alder reactivity?

Methodological Answer:

The electron-deficient acrylate acts as a dienophile. Measure reaction enthalpy (ΔH) via calorimetry and compare with methyl cinnamate (ΔrH° = -101.18 kJ/mol for hydrogenation ). Computational studies (e.g., Gibbs free energy calculations) can predict regioselectivity with dienes.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (potential irritant).

- Disposal : Follow hazardous waste guidelines for pyridine derivatives .

Advanced: How does pH affect the stability of the methyl ester group?

Methodological Answer:

Under acidic conditions, ester hydrolysis yields 3-(6-methyl-2-pyridinyl)acrylic acid. Monitor degradation via HPLC at varying pH (1–14). Kinetics follow pseudo-first-order behavior; activation energy (Eₐ) can be derived from Arrhenius plots .

Advanced: What derivatization strategies enable SAR studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.